molecular formula C10H8BrNO3 B8442431 5-bromo-6-methoxy-1H-indole-2-carboxylic acid

5-bromo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B8442431
M. Wt: 270.08 g/mol
InChI Key: FTLDFKZFLOTOIW-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 5-bromo-6-methoxyindole carboxylate (PREPARATION 81, 3.31 g) and potassium hydroxide (0.98 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.79, 7.03, 7.01 and 3.89 δ.
Name
methyl 5-bromo-6-methoxyindole carboxylate
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15]C)=[O:14])=[CH:5]2.[OH-].[K+]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([OH:15])=[O:14])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
methyl 5-bromo-6-methoxyindole carboxylate
Quantity
3.31 g
Type
reactant
Smiles
BrC=1C=C2C=C(NC2=CC1OC)C(=O)OC
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the general procedure of PREPARATION 63

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(NC2=CC1OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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